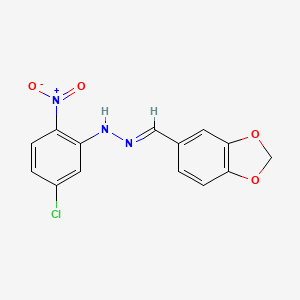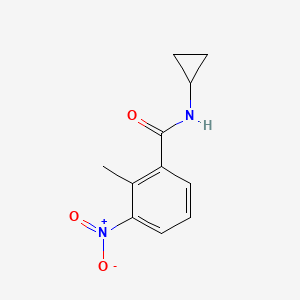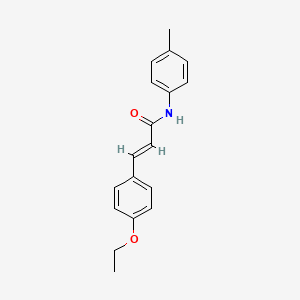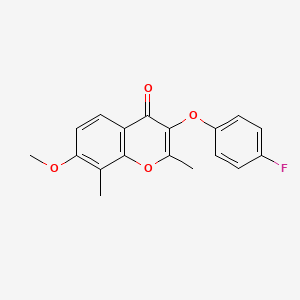![molecular formula C20H20O4 B5754533 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5754533.png)
6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one, also known as EGC or Ethyl Genistein Chromenone, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. EGC belongs to the family of flavonoids, which are naturally occurring compounds found in various plants and fruits.
Mecanismo De Acción
The mechanism of action of 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is not fully understood, but studies have suggested that it works by inhibiting the activity of enzymes that are involved in various cellular processes. 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been found to inhibit the activity of tyrosine kinase, which is involved in the growth and proliferation of cancer cells. Additionally, 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been found to inhibit the activity of topoisomerase, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been found to have several biochemical and physiological effects. Studies have shown that 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one can inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase. Additionally, 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been found to induce apoptosis or programmed cell death in cancer cells. 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has also been found to improve endothelial function, which is essential for maintaining healthy blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been found to have low toxicity levels, which makes it a safe compound to use in lab experiments. However, one of the limitations of using 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can accurately measure its effects.
Direcciones Futuras
There are several potential future directions for research on 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one. One area of research is to further explore its anti-cancer properties and develop new cancer treatments based on 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one. Another area of research is to investigate its potential use in the treatment of cardiovascular diseases. Additionally, research could be conducted to better understand the mechanism of action of 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one and develop new experiments that can accurately measure its effects.
Métodos De Síntesis
6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one can be synthesized through a multi-step process that involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxychalcone. The chalcone is then treated with methyl magnesium bromide to form 4-methoxy-3-(4-methoxyphenyl)propan-1-one. The final step involves the cyclization of the propanone with salicylaldehyde in the presence of a base to form 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one.
Aplicaciones Científicas De Investigación
6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been studied extensively for its potential applications in various fields of medicine. One of the major areas of research is cancer treatment. Studies have shown that 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has anti-cancer properties and can inhibit the growth of cancer cells. 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been found to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been found to induce apoptosis or programmed cell death in cancer cells, thereby preventing their growth and spread.
6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has also been studied for its potential use in the treatment of cardiovascular diseases. Studies have shown that 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one can improve endothelial function, which is essential for maintaining healthy blood vessels. 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been found to increase the production of nitric oxide, which is a vasodilator that helps to relax blood vessels and reduce blood pressure.
Propiedades
IUPAC Name |
6-ethyl-7-[(4-methoxyphenyl)methoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-4-15-10-17-13(2)9-20(21)24-19(17)11-18(15)23-12-14-5-7-16(22-3)8-6-14/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGMJDFUFGOADJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)OC)OC(=O)C=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5754454.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5754460.png)



![3-{4-ethyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5754484.png)
![4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5754492.png)

![4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5754504.png)
![1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5754508.png)
![2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile](/img/structure/B5754509.png)

![3-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylic acid](/img/structure/B5754517.png)